azepane-2-carboxamide hydrochloride
Description
Properties
CAS No. |
2763749-08-0 |
|---|---|
Molecular Formula |
C7H15ClN2O |
Molecular Weight |
178.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Caprolactam hydrogenation | H₂ (30 bar), Pd/C, 100°C, 12 h | 85–90 | |
| Carboxylation | CO₂, KOH, 150°C, 24 h | 70–75 | |
| Amidation | SOCl₂, NH₄OH, 0°C, 2 h | 65–70 |
This method is scalable but requires high-pressure equipment for hydrogenation, limiting its accessibility for small-scale laboratories.
Cyclization of Amino Acid Precursors
Cyclization strategies avoid pre-formed azepane rings by constructing the heterocycle from linear precursors. For instance, γ-aminobutyric acid (GABA) derivatives are treated with dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to form azepane-2-carboxylic acid intermediates. Subsequent amidation follows the same pathway as Method 1.
A patent by CN112028897A describes a related approach for dibenzoazepines, where anthranilic acid derivatives undergo cyclization with PPA at 80–120°C. Adapting this to azepane-2-carboxamide, a linear precursor such as N-(2-chloroethyl)-β-alanine could cyclize under similar conditions to form the azepane ring, followed by amidation.
Advantages and Limitations:
-
Advantages : Avoids high-pressure hydrogenation; uses cost-effective starting materials.
-
Limitations : Low regioselectivity in cyclization steps; requires purification to isolate the desired isomer.
Chlorination and Cyanide Substitution Pathway
This method leverages halogenation followed by nucleophilic substitution to introduce the carboxamide group. Azepane-2-carboxylic acid is first converted to its acid chloride using thionyl chloride. The chloride intermediate reacts with potassium cyanide (KCN) or sodium cyanide (NaCN) in dimethylformamide (DMF) at 60–80°C to form azepane-2-carbonitrile.
Hydrolysis of the nitrile to the carboxamide is achieved via acidic (HCl/H₂O) or basic (H₂O₂/NaOH) conditions. For example, refluxing the nitrile in 6M HCl for 6–8 hours yields this compound directly.
Reaction Optimization:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Cyanide source | NaCN in DMF | 75–80% |
| Hydrolysis temperature | 100°C (reflux) | 85–90% |
This route is efficient but involves toxic cyanide reagents, necessitating stringent safety protocols.
A patent describing PI3K inhibitor synthesis provides insights into palladium-catalyzed reactions applicable to azepane derivatives. For example, Suzuki-Miyaura coupling could link boronate esters to halogenated azepane intermediates, enabling the introduction of functional groups. After coupling, reduction of nitro or cyano groups to amines, followed by acylation, forms the carboxamide.
A hypothetical pathway involves:
-
Coupling azepane-2-boronic acid with a brominated acetamide using Pd(PPh₃)₄.
-
Reducing the intermediate with hydrogen gas and palladium on carbon.
-
Treating with HCl to form the hydrochloride salt.
Catalytic Efficiency:
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | 12 | 60–65 |
| Pd/C (10% wt) | 6 | 70–75 |
While innovative, this method’s reliance on expensive catalysts and multi-step synthesis limits industrial adoption.
Comparative Analysis of Synthetic Methods
Efficiency and Scalability:
| Method | Steps | Typical Yield (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Hydrogenation/Amidation | 3 | 65–70 | High | High-pressure H₂ |
| Cyclization | 4 | 50–60 | Moderate | Toxic dehydrating agents |
| Cyanide Substitution | 3 | 75–80 | High | Cyanide toxicity |
| Palladium Catalysis | 4 | 60–65 | Low | Catalyst cost |
Cost-Benefit Considerations :
-
Method 3 (cyanide substitution) offers the highest yield but requires hazardous reagents.
-
Method 1 balances yield and scalability, making it suitable for industrial production.
-
Method 4 is reserved for specialized applications due to catalytic costs.
Chemical Reactions Analysis
Types of Reactions
Azepane-2-carboxamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce azepane-2-carboxylic acid derivatives, while reduction reactions may yield azepane-2-carboxamide derivatives.
Scientific Research Applications
Azepane-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of azepane-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Features
The azepane ring (a seven-membered saturated nitrogen heterocycle) is a shared feature among analogs. Key differences arise from substituents:
- Azepane-2-carboxamide hydrochloride : Contains a carboxamide (-CONH₂) group.
- Azepane-2-carboxylic acid hydrochloride : Substituted with a carboxylic acid (-COOH) group .
- 2-(Azepan-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride : Features a chlorophenyl-acetic acid moiety .
These functional groups influence reactivity, solubility, and bioavailability.
Molecular and Physical Properties
Key Observations :
- The carboxamide derivative has a higher molecular weight than the carboxylic acid analog due to the -NH₂ group.
- The chlorophenyl-substituted compound () exhibits significantly higher molecular weight and lipophilicity, likely affecting membrane permeability in drug design.
Q & A
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring. Use design-of-experiments (DoE) to identify critical process parameters (e.g., reaction time, stoichiometry) .
Data Analysis and Reproducibility
Q. How should researchers validate computational docking predictions for this compound interactions?
- Methodological Answer : Compare docking scores (e.g., Glide, AutoDock) with experimental binding data (SPR or ITC). Perform molecular dynamics (MD) simulations to assess binding stability and hydration effects .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for hazardous chemicals: use fume hoods for synthesis, wear PPE (gloves, lab coats), and store the compound in airtight containers under inert gas. Conduct toxicity screening (e.g., Ames test, MTT assay) before in vivo use .
Q. How can researchers ensure ethical compliance when studying this compound in animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
